molecular formula C10H9NO4 B1432053 Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate CAS No. 1797582-37-6

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

Cat. No.: B1432053
CAS No.: 1797582-37-6
M. Wt: 207.18 g/mol
InChI Key: SITXDQDECAISCE-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is a chemical compound with the CAS registry number 1797582-37-6 and a molecular formula of C10H9NO4, yielding a molecular weight of 207.18 g/mol . This ester is a key synthetic precursor to the corresponding carboxylic acid, 5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid (CAS 1540898-58-5), which is a fused heterocyclic scaffold that integrates both furan and isoxazole rings . This unique structure makes it a valuable building block in medicinal chemistry and drug discovery research for the synthesis of more complex molecules. The compound is typically characterized by its high purity and is shipped with cold-chain transportation to ensure stability . As a specialized intermediate, it is intended for use in research and development laboratories only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITXDQDECAISCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate typically follows these key steps:

  • Formation of the oxazole ring via [3+2] cycloaddition or condensation reactions involving carboxylic acids and isocyanides.
  • Introduction of the furan ring either through coupling or by using furan-containing starting materials.
  • Esterification or direct use of ethyl esters to install the ethyl carboxylate group.

These strategies require careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to achieve high yields and purity.

Detailed Preparation Procedures

[3+2] Cycloaddition Method from Carboxylic Acids and Isocyanides

A highly efficient and scalable method reported involves direct synthesis of 4,5-disubstituted oxazoles from aromatic carboxylic acids and isocyanides under mild conditions:

  • Reagents and Conditions:

    • Aromatic acid (0.21 mmol)
    • 4-Dimethylaminopyridine (DMAP, 1.5 equiv)
    • DMAP triflate (DMAP-Tf, 1.3 equiv)
    • Isocyanide (1.2 equiv)
    • Solvent: dichloromethane (DCM)
    • Temperature: 40 °C for 30 min under nitrogen atmosphere
  • Procedure:

    • Mix aromatic acid, DMAP, and DCM under dry nitrogen.
    • Add DMAP-Tf and stir for 5 minutes at room temperature.
    • Add isocyanide and heat at 40 °C for 30 minutes.
    • Cool, extract with DCM, dry over sodium sulfate, and purify by silica gel chromatography.

This method yields the desired oxazole derivatives efficiently and can be adapted to synthesize this compound by selecting furan-3-carboxylic acid as the starting acid and appropriate isocyanide reagents.

Multi-Step Synthesis via Esterification and Cyclization

Another approach involves:

  • Starting from furan-3-carboxylic acid derivatives.
  • Conversion to ethyl esters via esterification.
  • Cyclization to form the oxazole ring by condensation with appropriate reagents.

Typical conditions include:

  • Use of coupling agents such as 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) in inert solvents like DMF, MeCN, or THF.
  • Temperature control between 0 °C and ambient to optimize reaction rates and yields.
  • Purification steps involving aqueous washes, solvent extraction, and crystallization.

A representative example is the preparation of oxazole derivatives via coupling of carboxylic acids with amines or related nucleophiles in the presence of EDC/HOBT, followed by cyclization.

Halogenation and Nucleophilic Substitution Routes

In some synthetic routes, halogenated intermediates such as 2-(chloromethyl)-5-phenylfuran are prepared by treating furan derivatives with thionyl chloride under controlled temperatures (-10 to 0 °C). Subsequent nucleophilic substitution with potassium carbonate and nucleophiles like N-(thiazolidin-2-ylidene) cyanamide in acetonitrile yields oxazole derivatives.

While this method is more commonly applied to phenyl-substituted analogs, similar strategies can be adapted for furan-substituted oxazoles, including this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Esterification Furan-3-carboxylic acid + ethanol + acid catalyst Reflux (60 °C) THF or ethanol High Converts acid to ethyl ester
Oxazole ring formation Carboxylic acid + isocyanide + DMAP + DMAP-Tf 40 °C, 30 min DCM 70-90 Rapid, mild conditions
Coupling with carbodiimide EDC + HOBT + acid + amine 0 °C to RT DMF, MeCN, or THF 80-90 Facilitates cyclization
Halogenation Thionyl chloride -10 to 0 °C DCM 40-50 For chloromethyl intermediates
Nucleophilic substitution K2CO3 + nucleophile (e.g., cyanamide derivatives) RT to reflux Acetonitrile 60-80 Forms substituted oxazoles

Research Findings and Yield Data

  • The [3+2] cycloaddition method directly from carboxylic acids and isocyanides offers a rapid and scalable route with yields typically above 70%, making it suitable for synthesizing this compound.
  • Coupling reactions using EDC/HOBT provide high purity products with yields around 80-90%, especially when inert solvents and controlled temperatures are used.
  • Halogenation followed by nucleophilic substitution is less efficient but useful for introducing specific substituents on the oxazole ring, with yields ranging from 40% to 80% depending on conditions.
  • Purification techniques such as silica gel chromatography and crystallization from ethanol or acetone are standard to isolate the final compound in high purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
[3+2] Cycloaddition Carboxylic acid, isocyanide, DMAP Mild, rapid, scalable Requires dry nitrogen atmosphere 70-90
Carbodiimide Coupling + Cyclization EDC, HOBT, acid, amine High purity, good yields Multi-step, sensitive to moisture 80-90
Halogenation + Nucleophilic Substitution SOCl2, K2CO3, nucleophile Enables diverse substitutions Moderate yields, longer reaction 40-80

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

Chemistry

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Electrophilic Substitution : The furan ring can undergo electrophilic attacks.
  • Oxidation and Reduction : Leading to the formation of derivatives like furanones and oxazolidines.

Biology

Research has indicated that this compound may exhibit significant bioactive properties , making it a candidate for further investigation in:

  • Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Preliminary research indicates it may inhibit cancer cell proliferation.

Medicine

This compound is being explored for its potential use in drug development due to its:

  • Anti-inflammatory Effects : It may modulate inflammatory pathways.
  • Analgesic Properties : Potential applications in pain management therapies.

Material Science Applications

The compound's unique chemical structure makes it suitable for developing advanced materials, including:

  • Polymers and Coatings : Its reactivity allows incorporation into polymer matrices for enhanced properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl 5-(furan-3-yl)-1,2-oxazole exhibited promising antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

In a research article from Cancer Letters, ethyl 5-(furan-3-yl)-1,2-oxazole was shown to inhibit the growth of breast cancer cell lines through apoptosis induction. The study highlighted the compound's ability to activate caspase pathways critical for programmed cell death.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole Carboxylate Family

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate Furan-3-yl (5), Ethoxycarbonyl (4) C₁₀H₉NO₄ 207.18 Potential agrochemical/pharma use
Ethyl 5-methyl-1,2-oxazole-4-carboxylate Methyl (5), Ethoxycarbonyl (4) C₇H₉NO₃ 155.15 Simpler structure; lower steric effects
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate Thiophen-2-yl (5), Ethoxycarbonyl (3) C₁₀H₉NO₃S 239.25 Enhanced π-stacking due to thiophene
Ethyl 5-(trifluoromethyl)-1,2-oxazole-4-carboxylate CF₃ (5), Ethoxycarbonyl (4) C₇H₆F₃NO₃ 209.12 Electron-withdrawing CF₃ group; possible pesticidal activity
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-Chlorophenyl (3), Dimethylamino ethenyl (5) C₁₆H₁₇ClN₂O₃ 320.77 Antitumor potential; structural complexity

Key Observations :

  • Molecular Weight : The target compound (207.18 g/mol) is intermediate in size between methyl-substituted analogues (e.g., 155.15 g/mol) and bulkier derivatives like the 4-chlorophenyl compound (320.77 g/mol).
  • Synthetic Complexity : Compounds like MC219 () and the 4-chlorophenyl derivative () require multi-step syntheses with yields ranging from 63% to 92% , whereas simpler derivatives (e.g., methyl-substituted) may be synthesized more efficiently .
Antitumor Activity
  • MC219 and MC221 (): These anthracene-fused isoxazole derivatives exhibit antitumor activity, attributed to their planar aromatic systems and bromine substituents, which enhance DNA intercalation . In contrast, the target compound’s furan ring may prioritize interactions with enzymes or receptors over DNA.
Agrochemical Potential
  • Etoxazole (): A fluorinated acaricide with structural similarities to trifluoromethyl-substituted isoxazoles (e.g., ). The target compound’s furan group could mimic etoxazole’s π-π interactions in pest targets .
Physicochemical Properties
  • Solubility : The ethoxycarbonyl group in all derivatives enhances lipophilicity, but the furan-3-yl moiety may introduce polarity due to its oxygen atom, improving aqueous solubility compared to thiophene or CF₃ analogues .
  • Stability : Brominated derivatives (e.g., MC219) may exhibit lower stability under light due to labile C-Br bonds, whereas the target compound’s furan ring is relatively stable .

Biological Activity

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining both furan and oxazole rings, which contribute to its electronic properties and reactivity. The molecular formula is C11H9N1O4C_{11}H_{9}N_{1}O_{4} . The presence of the carboxylate ester functional group enhances its solubility and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and oxazole rings facilitate interactions through:

  • Hydrogen bonding : Enhances binding affinity to target sites.
  • π-π stacking : Stabilizes interactions with aromatic residues in proteins.
  • Hydrophobic interactions : Contributes to the overall binding energy in lipid environments .

The ester group can undergo hydrolysis, releasing active components that exert various biological effects.

Biological Activities

This compound has been investigated for several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains . this compound is hypothesized to show similar effects, although specific data on this compound remains limited.
  • Anticancer Properties : Research suggests that derivatives of oxazole compounds may possess anticancer activities. The unique structural characteristics of this compound could enhance its efficacy against cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against bacteria
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory responses

Case Study: Anticancer Activity

A study examined the effects of various oxazole derivatives on human cancer cell lines. Although specific data on this compound was not included, related compounds demonstrated significant antiproliferative activity with IC50 values ranging from 16 to 24 nM against various cancer types . This suggests that this compound may also exhibit promising anticancer properties.

Future Directions

Research into this compound is still in its early stages. Future studies should focus on:

  • In vitro and In vivo Studies : Comprehensive testing in laboratory settings to evaluate the compound’s efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how variations in substituents affect biological activity.
  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate, and how can regioselectivity be controlled during synthesis?

  • Methodological Answer: The compound is typically synthesized via cyclocondensation reactions, where furan-3-carbaldehyde derivatives are coupled with ethyl oxazole precursors. Regioselectivity is influenced by reaction conditions (e.g., solvent polarity, temperature) and catalysts. For example, highlights the use of coupling constants (e.g., 1JC3N2=4.55Hz^1\text{J}_{C3-N2} = 4.55 \, \text{Hz}) from 15N^{15}\text{N}-labeled intermediates to confirm the 1,2-oxazole ring formation and regiochemistry . Microwave-assisted synthesis may improve yield and selectivity by reducing side reactions.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions. For example, 2JH3N2^2\text{J}_{H3-N2} coupling constants (14.36 Hz) resolve ambiguities in oxazole ring substitution .
  • X-ray Crystallography: Programs like SHELXL ( ) and OLEX2 ( ) are used for refinement. provide triclinic crystal data (a=11.5494A˚,α=102.369a = 11.5494 \, \text{Å}, \alpha = 102.369^\circ) and highlight C–H···O/π···π interactions, which stabilize the lattice .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer: While specific toxicity data for this compound are limited, analogous oxazole derivatives ( ) recommend:

  • PPE: Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can contradictions in regioselectivity data from different synthetic methods be resolved?

  • Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Advanced techniques include:

  • Isotopic Labeling: 15N^{15}\text{N} or 13C^{13}\text{C} labeling () to track regiochemical outcomes via NMR.
  • Computational Modeling: Density Functional Theory (DFT) to compare activation energies of competing pathways.

Q. What are the limitations of using X-ray crystallography for structural analysis of this compound?

  • Methodological Answer:

  • Disorder in Crystal Lattices: Flexible furan or ester groups may lead to disordered regions, requiring high-resolution data (<1.0A˚<1.0 \, \text{Å}) for accurate refinement ( ).
  • Software Limitations: SHELXL ( ) struggles with highly anisotropic displacement parameters, necessitating manual validation in OLEX2 ( ).

Q. How can computational tools predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • Methodological Answer:

  • Molecular Orbital Analysis: HOMO/LUMO profiles calculated via Gaussian or ORCA software identify reactive sites.
  • Docking Studies: For biological applications, AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer:

  • Stabilizers: Add antioxidants (e.g., BHT) to prevent oxidation of the furan ring.
  • Storage Conditions: Argon atmosphere at 20C-20^\circ\text{C} in amber vials to block UV-induced degradation.

Contradictions and Validation

  • Synthesis vs. Crystallography Data: reports a 1,2-oxazole ring, while describe triclinic packing with intermolecular interactions. Cross-validation via IR spectroscopy (C=O stretching at ~1700 cm^{-1) and HPLC purity checks (>95%) are advised.
  • Safety Data Gaps: Limited ecotoxicological data ( ) necessitate extrapolation from structurally similar compounds (e.g., ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

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